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Compound of Interest

Compound Name: ethyl (2S)-2-hydroxypent-4-enoate

Cat. No.: B6150380

Molecular Structure and Carbon Environment

Ethyl (2S)-2-hydroxypent-4-enoate possesses a five-carbon backbone with key functional
groups that influence the chemical shifts observed in its 13C NMR spectrum. These include an
ethyl ester, a secondary alcohol at the chiral center (C2), and a terminal alkene. The unique
electronic environment of each of the seven carbon atoms in the molecule gives rise to a
distinct signal in the 3C NMR spectrum.

A diagram illustrating the molecular structure with numbered carbon atoms is provided below to
facilitate the correlation of chemical shifts with their corresponding nuclei.
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Caption: Molecular structure of ethyl (2S)-2-hydroxypent-4-enoate.
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3C NMR Spectral Data

The following table summarizes the assigned 3C NMR chemical shifts for ethyl (2S)-2-
hydroxypent-4-enoate. The data is compiled from typical values for similar structures and
available spectral information.

Carbon Atom Chemical Shift (8) in ppm Carbon Environment
C1 ~170.5 Carbonyl (Ester)

c2 ~70-75 Methine (CH-OH)

C3 ~35-40 Methylene (Allylic)

c4 ~130-135 Alkene (=CH)

C5 ~115-120 Alkene (=CH-)

C6 ~60-65 Methylene (O-CHz)

c7 ~10-15 Methyl (CHs)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration
used for the NMR analysis.

Experimental Protocol for 2*C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 133C NMR spectrum of ethyl
(2S)-2-hydroxypent-4-enoate.

3.1. Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl (2S)-2-hydroxypent-
4-enoate.

e Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCIs) is a
common choice for this compound.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry NMR tube.
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 Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal
standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a
small amount can be added.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 3C NMR experiment on a standard NMR
spectrometer (e.g., 400 or 500 MHz).

Parameter Typical Value

Spectrometer Frequency 100 or 125 MHz

Pulse Program Standard 13C observe with proton decoupling
Acquisition Time 1-2 seconds

Relaxation Delay (D1) 2-5 seconds

128 to 1024 (or more, depending on
Number of Scans

concentration)
Spectral Width 0 to 200 ppm
Temperature 298 K (25 °C)

3.3. Data Processing

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum.
o Baseline Correction: Apply a baseline correction to ensure a flat baseline.
o Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.

o Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis
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The process of obtaining and interpreting the 13C NMR spectrum of ethyl (2S)-2-hydroxypent-
4-enoate can be summarized in the following workflow.

13C NMR Analysis Workflow

Sample Preparation

Load Sample

NMR Data Acquisition

cquire FID

Data Processing

Generate Spectrum

Spectral Interpretation

Assign Peaks

Structural Confirmation
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Caption: Workflow for 33C NMR analysis.

This technical guide provides a foundational understanding of the 33C NMR spectroscopy of
ethyl (2S)-2-hydroxypent-4-enoate. For more specific applications or advanced analyses,
further two-dimensional NMR experiments, such as HSQC and HMBC, may be employed for
unambiguous signal assignments.

 To cite this document: BenchChem. [13C NMR of ethyl (2S)-2-hydroxypent-4-enoate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6150380#13c-nmr-of-ethyl-2s-2-hydroxypent-4-
enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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